Methyl 2-chloro-5-(diethylsulfamoyl)benzoate
Description
Methyl 2-chloro-5-(diethylsulfamoyl)benzoate is a synthetic benzoate ester derivative characterized by a chloro substituent at the 2-position and a diethylsulfamoyl group at the 5-position of the benzene ring. Its molecular formula is C₁₂H₁₅ClNO₄S, with a molecular weight of 316.77 g/mol. The compound’s structure combines a sulfonamide moiety, known for its bioactivity in medicinal chemistry, with an ester group that enhances solubility and metabolic stability . Notably, commercial availability of this compound has been discontinued, as indicated by supplier catalogs .
Properties
IUPAC Name |
methyl 2-chloro-5-(diethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-4-14(5-2)19(16,17)9-6-7-11(13)10(8-9)12(15)18-3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYAKNSJAKSAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of methyl 2-chloro-5-(diethylsulfamoyl)benzoate typically begins with 2-chloro-5-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The resulting amine is then reacted with diethyl sulfate to introduce the diethylsulfamoyl group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The diethylsulfamoyl group can be oxidized to sulfonic acids or reduced to sulfides under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) aqueous solutions.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the chloro group.
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: 2-chloro-5-(diethylsulfamoyl)benzoic acid.
Scientific Research Applications
Methyl 2-chloro-5-(diethylsulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl 2-chloro-5-(diethylsulfamoyl)benzoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The chloro and diethylsulfamoyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Key Observations :
- Piperidine-sulfonyl derivatives () exhibit even greater bulk, which may enhance target binding specificity in drug design.
- Bioactivity : SABA1, a sulfonamidobenzamide (SABA) derivative, demonstrates antimicrobial activity against E. coli, suggesting that the sulfonamide-benzoate scaffold has inherent bioactivity. However, this compound lacks direct efficacy data in the available literature .
Analogues with Halogen or Functional Group Variations
Key Observations :
- The aldehyde group in Methyl 2-chloro-5-formylbenzoate () offers a reactive site for further derivatization.
- Functional Group Trade-offs : Methoxy and methylsulfonyl groups () improve solubility but may reduce reactivity compared to sulfonamides.
Biological Activity
Methyl 2-chloro-5-(diethylsulfamoyl)benzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNS
- Molecular Weight : 305.78 g/mol
- CAS Number : 345624-82-0
The compound features a chlorinated aromatic ring with a diethylsulfamoyl functional group, which influences its reactivity and interactions with biological targets.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially leading to inhibition or modulation of their activity. This interaction is crucial for developing new therapeutic agents targeting various diseases.
- Protein-Ligand Interactions : It may influence protein-ligand interactions, affecting cellular signaling pathways and biological responses.
Biological Activity
Research indicates that this compound possesses various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory effects, indicating that this compound may also have therapeutic potential in inflammatory diseases.
Case Studies
- Enzyme Interaction Studies : In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its utility in drug development for metabolic disorders.
- Antimicrobial Testing : Research conducted on related compounds has indicated that modifications in the sulfamoyl group can enhance antimicrobial efficacy. Further studies are needed to confirm the specific activity of this compound against various pathogens.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | CHClNS | Diethylsulfamoyl group | Potential antimicrobial and anti-inflammatory |
| Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate | CHClNS | Dimethylsulfamoyl group | Known enzyme inhibition |
| Methyl 4-chloro-3-(dimethylsulfamoyl)benzoate | CHClNS | Different chlorine position | Investigated for anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
